2-(benzylsulfonyl)-5-chloro-N-(4-ethoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-(4-ethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, a phenylmethanesulfonyl group, and a carboxamide group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using an appropriate ethoxyphenyl halide.
Sulfonylation: The phenylmethanesulfonyl group is introduced through a sulfonylation reaction using reagents like phenylmethanesulfonyl chloride.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-ethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethoxyphenyl halides for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-N-(4-ethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide
- 5-Chloro-N-(4-ethoxyphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
Uniqueness
5-Chloro-N-(4-ethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C20H18ClN3O4S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-benzylsulfonyl-5-chloro-N-(4-ethoxyphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-2-28-16-10-8-15(9-11-16)23-19(25)18-17(21)12-22-20(24-18)29(26,27)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,23,25) |
InChI Key |
BYTBHAUWFZFBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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